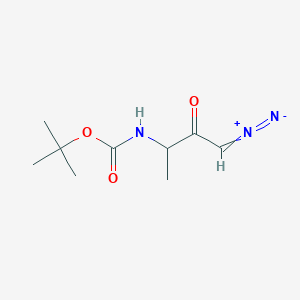
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate
概要
説明
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is a diazo compound that contains a diazo group (-N=N-) and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate can be synthesized through the Arndt-Eistert reaction, which involves the conversion of an α-amino acid to a β-amino acid using diazomethane . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the formation of the desired diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate undergoes various types of reactions, including:
Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, O-H, S-H, and Si-H bonds.
Cyclopropanation: The compound can react with alkenes to form cyclopropane derivatives.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal triflates, which activate the diazo group to generate carbenes . Solvents such as dichloromethane and acetone are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include cyclic urethanes, oxazinanones, and cyclopropane derivatives .
科学的研究の応用
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules through carbene transfer reactions.
Medicinal Chemistry: The compound can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It can be used to create novel materials with unique properties through its reactivity with various substrates.
作用機序
The mechanism of action of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate involves the generation of carbenes from the diazo group. These carbenes can insert into various bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
類似化合物との比較
Similar Compounds
1-Diazo-3-(tert-butoxycarbonylamino)-3-phenylpropan-2-one: Similar in structure but contains a phenyl group instead of a butanone group.
1-Diazo-3-(tert-butoxycarbonylamino)-4-methylpentan-2-one: Similar but contains a methylpentan group.
Uniqueness
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows for the generation of carbenes and its reactivity in various organic synthesis reactions. Its tert-butoxycarbonyl protected amino group also provides stability and selectivity in reactions .
特性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14) |
InChIキー |
XPHQCGACMYIDJE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
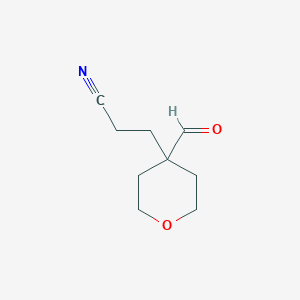

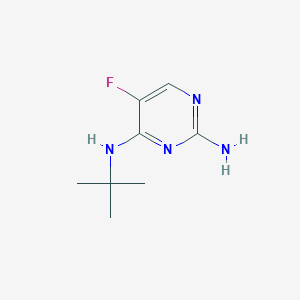

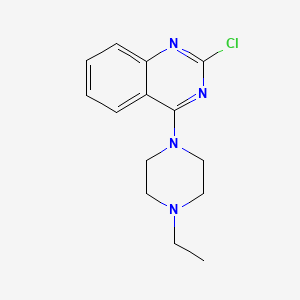
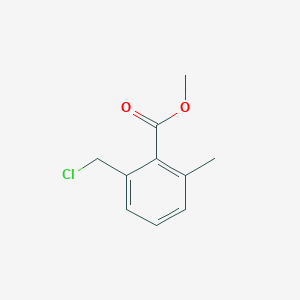
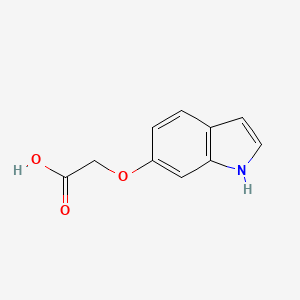
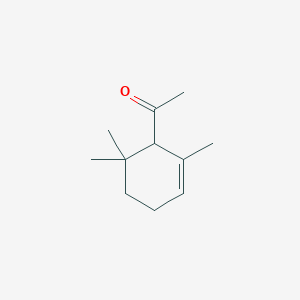
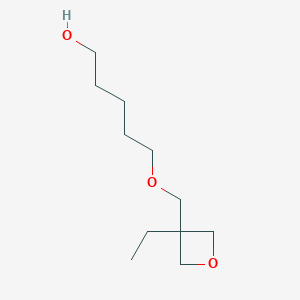
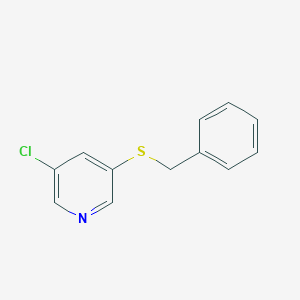

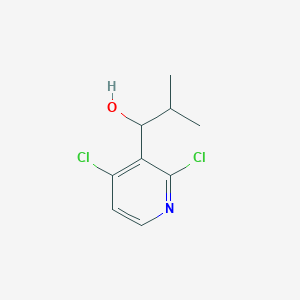
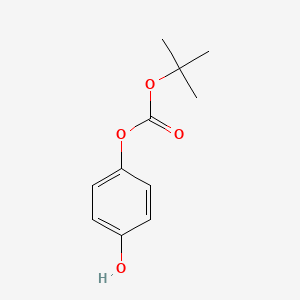
![1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone](/img/structure/B8319412.png)
